molecular formula C8H5BrF2O B13451426 2'-Bromo-3',5'-difluoroacetophenone

2'-Bromo-3',5'-difluoroacetophenone

Cat. No.: B13451426
M. Wt: 235.02 g/mol
InChI Key: CWJXCMNDHSEQCK-UHFFFAOYSA-N
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Description

2’-Bromo-3’,5’-difluoroacetophenone is an organic compound with the chemical formula C8H5BrF2O. It is a derivative of acetophenone, where the phenyl ring is substituted with bromine and fluorine atoms at specific positions. This compound is used in various chemical syntheses and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-3’,5’-difluoroacetophenone typically involves the bromination and fluorination of acetophenone derivatives. One common method includes the bromination of 3’,5’-difluoroacetophenone using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained to ensure selective bromination .

Industrial Production Methods

Industrial production of 2’-Bromo-3’,5’-difluoroacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-3’,5’-difluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’-Bromo-3’,5’-difluoroacetophenone is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor in the synthesis of potential therapeutic agents.

    Industry: In the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2’-Bromo-3’,5’-difluoroacetophenone involves its interaction with specific molecular targets. The bromine and fluorine substituents enhance its reactivity and binding affinity to various enzymes and receptors. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Bromo-3’,5’-difluoroacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms at the 3’ and 5’ positions enhances its reactivity and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H5BrF2O

Molecular Weight

235.02 g/mol

IUPAC Name

1-(2-bromo-3,5-difluorophenyl)ethanone

InChI

InChI=1S/C8H5BrF2O/c1-4(12)6-2-5(10)3-7(11)8(6)9/h2-3H,1H3

InChI Key

CWJXCMNDHSEQCK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)F)F)Br

Origin of Product

United States

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